

Application Notes and Protocols: In Vitro Cleavage Assay Using Ac-VDVAD-CHO

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Compound of Interest		
Compound Name:	Ac-VDVAD-CHO	
Cat. No.:	B069773	Get Quote

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Introduction

Ac-VDVAD-CHO is a synthetic pentapeptide aldehyde that acts as a potent, reversible inhibitor of caspases, with a particular affinity for caspase-2 and caspase-3. Caspases are a family of cysteine-aspartic proteases that play crucial roles in programmed cell death (apoptosis) and inflammation. The specific amino acid sequence, Val-Asp-Val-Ala-Asp (VDVAD), mimics the cleavage site in some native caspase substrates. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine of the caspase, thereby inhibiting its proteolytic activity.

These application notes provide a comprehensive overview of the use of **Ac-VDVAD-CHO** in in vitro cleavage assays, including its mechanism of action, selectivity profile, and detailed protocols for assessing caspase activity and determining inhibitor potency.

Principle of the Assay

The in vitro cleavage assay utilizing **Ac-VDVAD-CHO** is typically performed as a competitive inhibition assay. The activity of a specific caspase is measured in the presence and absence of the inhibitor. This is commonly achieved by monitoring the cleavage of a fluorogenic or chromogenic substrate by the caspase. The substrate, often a peptide sequence recognized by the caspase conjugated to a reporter molecule (e.g., AFC - 7-amino-4-trifluoromethylcoumarin or pNA - p-nitroaniline), produces a detectable signal upon cleavage.



When **Ac-VDVAD-CHO** is introduced into the reaction, it competes with the substrate for binding to the active site of the caspase. The extent of inhibition is directly proportional to the concentration of **Ac-VDVAD-CHO** and is quantified by the reduction in the signal produced from the cleaved substrate. By performing the assay with a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the inhibitor's potency.

Data Presentation Selectivity Profile of Ac-VDVAD-CHO and Related Peptide Inhibitors

The inhibitory activity of **Ac-VDVAD-CHO** and the related, well-characterized caspase-3 inhibitor Ac-DEVD-CHO against a panel of human caspases is summarized below. This data highlights the selectivity of these peptide aldehydes.

Caspase	Ac-VDVAD-CHO IC50 (nM)	Ac-DEVD-CHO Ki (nM)[1] [2][3]
Caspase-1	-	18
Caspase-2	46[4]	1710
Caspase-3	15[4]	0.23
Caspase-4	-	132
Caspase-5	-	205
Caspase-6	>1827 (Ki Ratio vs Caspase-2) [1][5]	31
Caspase-7	444 (Ki Ratio vs Caspase-2)[1] [5]	1.6
Caspase-8	-	0.92
Caspase-9	>1827 (Ki Ratio vs Caspase-2) [1][5]	60
Caspase-10	-	12

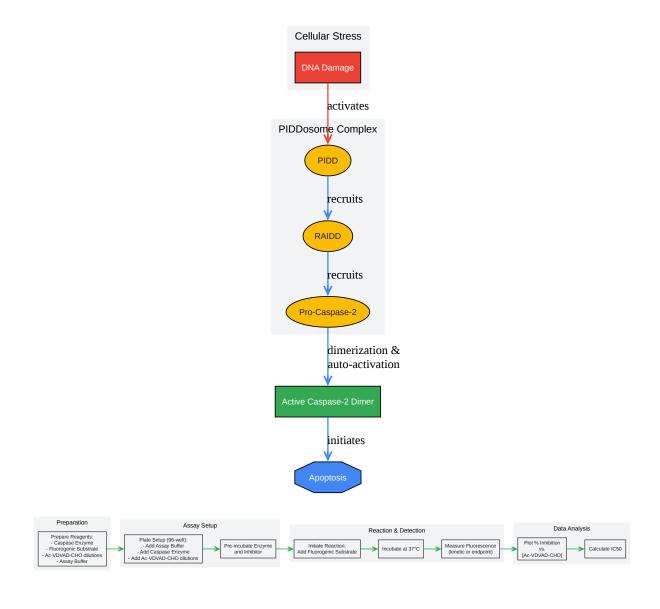


Note: IC50 and Ki values are measures of inhibitor potency. While not identical, they are related, with Ki being a more absolute measure of binding affinity. Data for **Ac-VDVAD-CHO** against a full caspase panel is limited in the public domain; therefore, selectivity is also presented as a ratio of Ki values relative to caspase-2 for a modified version of the inhibitor. For Ac-DEVD-CHO, a comprehensive Ki profile is available and is provided for comparative purposes.

Signaling Pathways and Experimental Workflows Caspase-2 Activation Signaling Pathway

Caspase-2 is an initiator caspase that can be activated through a signaling platform known as the PIDDosome. This complex assembles in response to cellular stresses, such as DNA damage, and leads to the dimerization and auto-activation of pro-caspase-2.





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